

Computational Modeling of 1,3-Oxazinan-2-one Conformations: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Oxazinan-2-one

Cat. No.: B031196

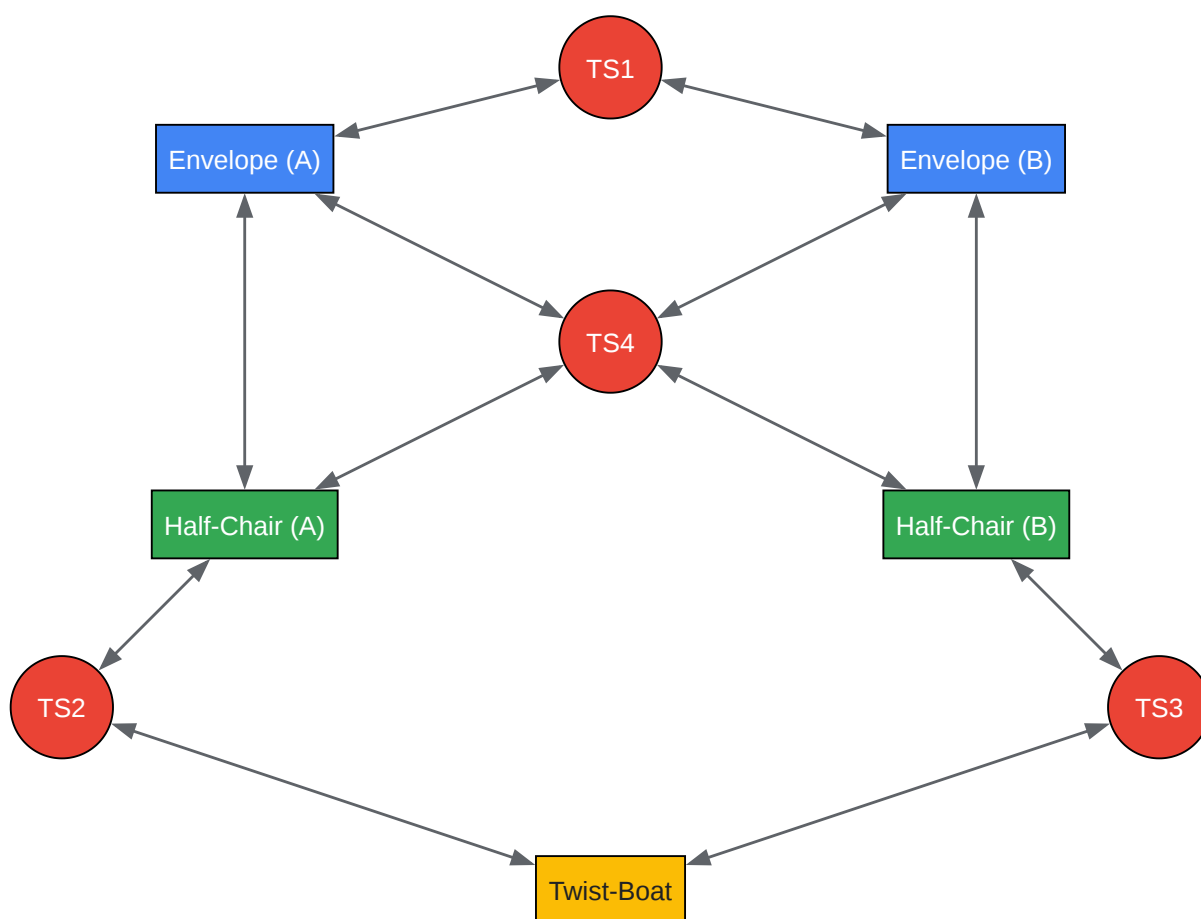
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Abstract: The **1,3-oxazinan-2-one** moiety is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the computational methodologies used to model the conformations of the **1,3-oxazinan-2-one** ring system. It is intended for researchers, chemists, and drug development professionals engaged in molecular modeling and medicinal chemistry. The guide covers theoretical principles, practical workflows, data analysis techniques, and experimental validation protocols.

The Conformational Landscape of 1,3-Oxazinan-2-one

Unlike simple saturated six-membered rings like cyclohexane, which predominantly adopts chair conformations, the **1,3-oxazinan-2-one** ring possesses a carbonyl group at the C2 position. The sp² hybridization of this carbon and the adjacent nitrogen atom introduces a planar carbamate (or urethane) group. This planarity constrains the ring, preventing it from adopting a true chair conformation. Instead, the conformational landscape is typically dominated by a series of envelope, half-chair, and twist-boat forms. The interconversion between these low-energy conformers occurs via transition states, often involving boat-like structures.^{[1][2]}

The diagram below illustrates the plausible energetic relationships and interconversion pathways between the stable conformers of the **1,3-oxazinan-2-one** ring.

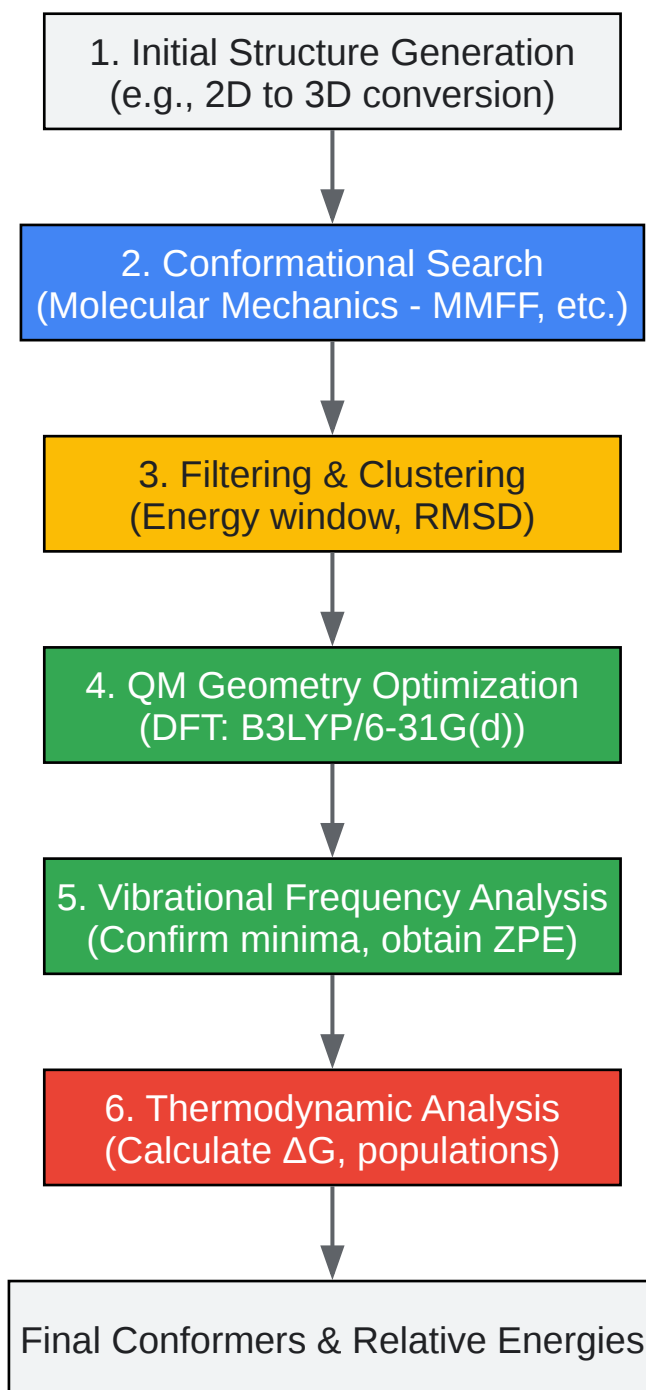


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Potential conformational interconversion pathways for **1,3-oxazinan-2-one**.

Computational Methodologies and Workflow

A hierarchical computational approach is typically employed to accurately and efficiently map the potential energy surface of the **1,3-oxazinan-2-one** ring. This process begins with broad, rapid methods to generate a wide range of possible conformations, followed by more accurate, high-level calculations to refine geometries and energies.



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A typical workflow for computational conformational analysis.

Experimental Protocols: Computational

- Conformational Search (Molecular Mechanics):

- Objective: To rapidly generate a large pool of low-energy conformers.
- Protocol: An initial 3D structure of the molecule is subjected to a conformational search using a molecular mechanics force field (e.g., MMFF94s).[3] This can be done using systematic searches (rotating rotatable bonds) or stochastic methods (e.g., Monte Carlo). Software like OMEGA, HYPERCHEM, or MOPAC can be utilized.[3][4] The output is a large set of conformers, each with an associated steric energy.
- Geometry Optimization and Energy Calculation (Quantum Mechanics):
 - Objective: To obtain accurate geometries and relative energies for the most promising conformers identified by molecular mechanics.
 - Protocol: The unique, low-energy conformers from the MM search are used as starting points for quantum mechanical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p), are commonly used to optimize the geometry of each conformer.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][5] These calculations yield the electronic energy of each optimized structure.
- Vibrational Frequency Analysis:
 - Objective: To confirm that each optimized structure is a true energy minimum and to calculate thermodynamic properties.
 - Protocol: A frequency calculation is performed at the same level of theory as the optimization. A true minimum on the potential energy surface will have zero imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute enthalpy and Gibbs free energy.[6]

Quantitative Data Presentation

The primary output of a computational conformational analysis is a set of quantitative data describing the geometry and relative stability of each conformer. This data is best summarized in tables for clear comparison. Key metrics include relative energies (ΔE), relative Gibbs free energies (ΔG), and defining geometric parameters like key dihedral angles that describe the ring's pucker.

Table 1: Illustrative Conformational Analysis Data for **1,3-Oxazinan-2-one**

Conformer ID	Computational Method	ΔE (kcal/mol)	ΔG (298K, kcal/mol)	Boltzmann Population (%)	Key Dihedral Angle (C6-N1-C2-O3)
HC-1	B3LYP/6-31G(d)	0.00	0.00	65.1	178.5°
HC-2	B3LYP/6-31G(d)	0.45	0.38	29.5	-177.9°
TB-1	B3LYP/6-31G(d)	1.20	1.55	5.4	155.2°
HC-1	MP2/6-311+G(d,p)	0.00	0.00	71.3	179.1°
HC-2	MP2/6-311+G(d,p)	0.51	0.49	25.9	-178.8°
TB-1	MP2/6-311+G(d,p)	1.65	1.90	2.8	158.0°

Note: Data is illustrative and intended to demonstrate typical outputs. Actual values require specific calculations.

Experimental Validation Protocols

Computational models must be validated against experimental data to ensure their accuracy and relevance. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique.^[5]

Experimental Protocol: NMR-Based Validation

- Sample Preparation and Data Acquisition:
 - Synthesize and purify the **1,3-oxazinan-2-one** derivative.

- Dissolve the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) that matches the conditions used for implicit solvent models in the QM calculations.
- Acquire high-resolution 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.[7]
- Calculation of NMR Parameters:
 - Using the QM-optimized geometries of the calculated conformers, compute NMR chemical shifts and spin-spin coupling constants (J-couplings). This is often done using the GIAO (Gauge-Independent Atomic Orbital) method within the same DFT framework.
- Data Comparison and Analysis:
 - Chemical Shifts: Compare the Boltzmann-averaged calculated chemical shifts for ^1H and ^{13}C with the experimental spectrum.[8]
 - Coupling Constants: Use the three-bond proton-proton coupling constants ($^3J_{\text{HH}}$) from the experimental ^1H NMR spectrum. These values are directly related to the dihedral angle between the coupled protons via the Karplus equation. Compare the experimental J-couplings to the Boltzmann-averaged calculated values to validate the predicted conformational populations.[9]
 - Nuclear Overhauser Effect (NOE): Use 2D NOESY or ROESY spectra to identify protons that are close in space ($< 5 \text{ \AA}$). The presence or absence of NOE cross-peaks provides crucial distance constraints that can confirm or refute a predicted conformation. For example, a strong NOE between an axial proton at C4 and an axial proton at C6 would support a specific half-chair conformation.

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